molecular formula C21H17N3O2 B244103 4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

Cat. No. B244103
M. Wt: 343.4 g/mol
InChI Key: CGPVWYGJGOZQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is not fully understood. However, it has been shown to interact with various molecular targets, including GABA receptors, ion channels, and enzymes. It is believed that its neuroprotective and cognitive-enhancing effects are due to its ability to modulate the activity of these targets.
Biochemical and Physiological Effects:
4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has been shown to have various biochemical and physiological effects. In animal studies, it has been found to improve learning and memory, reduce anxiety and depression-like behavior, and enhance motor coordination. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide in lab experiments is its versatility. It can be used in various assays to study different molecular targets and biological processes. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many future directions for research on 4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide. One direction is to further investigate its mechanism of action and molecular targets. Another direction is to explore its potential applications in other fields, such as cardiovascular disease and metabolic disorders. Additionally, there is a need to develop new formulations of this compound with improved solubility and bioavailability.

Synthesis Methods

The synthesis of 4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide involves a series of chemical reactions. The starting materials are 4-methylbenzoyl chloride and 4-(2-aminoethyl)phenol. The reaction between these two compounds yields 4-methyl-N-(4-hydroxyphenethyl)benzamide. This intermediate compound is then reacted with 2-bromo-1-(1,3-oxazol-2-yl)ethanone to produce the final product, 4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide.

Scientific Research Applications

4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and to enhance cognitive function. In cancer research, it has been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. In drug discovery, it has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

4-methyl-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C21H17N3O2/c1-14-4-8-16(9-5-14)20(25)23-13-15-6-10-17(11-7-15)21-24-19-18(26-21)3-2-12-22-19/h2-12H,13H2,1H3,(H,23,25)

InChI Key

CGPVWYGJGOZQHG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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